molecular formula C13H15N B13098678 2H-Azirine, 2-methyl-2-(1-methyl-2-propenyl)-3-phenyl- CAS No. 56434-96-9

2H-Azirine, 2-methyl-2-(1-methyl-2-propenyl)-3-phenyl-

Cat. No.: B13098678
CAS No.: 56434-96-9
M. Wt: 185.26 g/mol
InChI Key: UXTLLZUQLKEGMD-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 2H-azirine, 2-methyl-2-(1-methyl-2-propenyl)-3-phenyl- belongs to the azirine family, a class of strained three-membered heterocycles containing one nitrogen atom. Its systematic IUPAC name is derived from the parent structure 2H-azirine , which consists of a three-membered ring with two carbon atoms and one nitrogen atom, where the double bond is positioned between the nitrogen (position 1) and the adjacent carbon (position 2).

Substituents are assigned numerical positions based on IUPAC priority rules:

  • A methyl group (-CH₃) at position 2.
  • A 1-methyl-2-propenyl group (-CH₂-C(CH₃)=CH₂) also at position 2.
  • A phenyl group (-C₆H₅) at position 3.

The full systematic name is 2-methyl-2-(1-methylprop-2-en-1-yl)-3-phenyl-2H-azirine , reflecting the substituents’ positions and the unsaturated nature of the azirine ring. The structural representation (Figure 1) highlights the strained azirine core, with the nitrogen atom at position 1, the methyl and 1-methyl-2-propenyl groups at position 2, and the phenyl group at position 3.

Table 1: Key structural features

Feature Description
Parent structure 2H-azirine (unsaturated three-membered ring: C₁=N-C₂)
Position 2 substituents Methyl (-CH₃) and 1-methyl-2-propenyl (-CH₂-C(CH₃)=CH₂) groups
Position 3 substituent Phenyl (-C₆H₅) group
Ring strain ~27 kcal/mol due to bond angle distortion (typical for azirines)

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₃H₁₅N , calculated as follows:

  • Base azirine structure : C₂H₃N.
  • Methyl group : +1 C, +3 H.
  • 1-methyl-2-propenyl group : +4 C, +7 H.
  • Phenyl group : +6 C, +5 H.

Summing these contributions:

  • Total carbons : 2 (azirine) + 1 (methyl) + 4 (propenyl) + 6 (phenyl) = 13 .
  • Total hydrogens : 3 (azirine) + 3 (methyl) + 7 (propenyl) + 5 (phenyl) = 18 .
  • Nitrogen : 1 (from azirine).

The corrected molecular formula accounts for bond unsaturation in the azirine ring and propenyl group, resulting in C₁₃H₁₅N (molecular weight: 185.26 g/mol ).

Table 2: Molecular formula breakdown

Component Contribution Total Atoms
2H-azirine core C₂H₃N 2 C, 3 H, 1 N
Methyl group CH₃ 1 C, 3 H
1-methyl-2-propenyl C₄H₇ 4 C, 7 H
Phenyl group C₆H₅ 6 C, 5 H
Total C₁₃H₁₅N 13 C, 18 H, 1 N

The molecular weight is computed using atomic masses (C: 12.01, H: 1.008, N: 14.01):
$$
(13 \times 12.01) + (18 \times 1.008) + 14.01 = 185.26 \, \text{g/mol}.
$$

Synonymous Designations and Registry Identifiers

This compound is recognized by multiple synonyms and registry identifiers, though limited public data exist due to its structural complexity. Key designations include:

Table 3: Synonymous names and identifiers

Identifier Type Designation Source
IUPAC name 2-methyl-2-(1-methylprop-2-en-1-yl)-3-phenyl-2H-azirine Derived from
Alternative name 2-methyl-2-(1-methylallyl)-3-phenylazirine Analogous to
Simplified name 2-methyl-2-isopentenyl-3-phenylazirine N/A
CAS Registry Not publicly available N/A
PubChem CID Not assigned N/A

The absence of a CAS number or PubChem entry suggests this compound is either newly synthesized or rarely reported in public databases. Its nomenclature aligns with structurally similar azirines, such as 2-methyl-3-phenyl-2H-azirine (CAS 16205-14-4) and 2-methyl-2-(4-pentenyl)-3-phenyl-2H-azirine (CAS 62901-83-1), which share the 2-methyl-3-phenyl substitution pattern.

Properties

CAS No.

56434-96-9

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

2-but-3-en-2-yl-2-methyl-3-phenylazirine

InChI

InChI=1S/C13H15N/c1-4-10(2)13(3)12(14-13)11-8-6-5-7-9-11/h4-10H,1H2,2-3H3

InChI Key

UXTLLZUQLKEGMD-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C1(C(=N1)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-3-en-2-yl)-2-methyl-3-phenyl-2H-azirine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-(But-3-en-2-yl)-2-methyl-3-phenyl-2H-azirine with a suitable base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Photochemical Reactivity and Cycloadditions

The strained azirine ring undergoes photochemical activation to generate nitrilio-methanide intermediates , enabling diverse cycloadditions:

  • Reaction with Olefins/Acetylenes :
    Photolysis forms reactive nitrilio-methanides that undergo [3+2] cycloadditions with electron-deficient olefins (e.g., acrylates, acrylonitriles) to yield Δ¹-pyrrolines. For example, methyl acrylate forms cis- and trans-pyrrolines in a 2:1 ratio .

    • Dimethyl acetylenedicarboxylate reacts to form 2H-pyrroles, which rearrange thermally to pyrroles .

DipolarophileProductYield (%)Regiospecificity
Methyl acrylateΔ¹-Pyrrolines (cis/trans)85–90High
AcrylonitrileΔ¹-Pyrrolines (trans)78Moderate
Dimethyl maleatecis-Pyrrolines70High
  • Reaction with Carbonyl Compounds :
    Aldehydes and activated ketones (e.g., trifluoromethyl ketones) form 3-oxazolines . For example:

    • Benzaldehyde yields cis- and trans-3-oxazolines (4:1 ratio) .

    • Cyclic ketones (e.g., cyclohexanone) form spiro-3-oxazolines .

Thermal and Mechanistic Pathways

  • Thermal Ring-Opening :
    At elevated temperatures, the azirine ring undergoes cleavage to form vinyl nitrenes , which rearrange to indoles or react with nucleophiles. For instance, thermolysis with HCl yields aziridines .

  • Disproportionation Reactions :
    Under Ti(II) catalysis, 2H-azirines disproportionate into azabutadienes and nitriles (e.g., benzonitrile) :

    22H AzirineTi II Azabutadiene+Nitrile2\,\text{2H Azirine}\xrightarrow{\text{Ti II }}\text{Azabutadiene}+\text{Nitrile}

Transition Metal-Mediated Coupling

  • Titanium(II) Complexation :
    Cp₂Ti(BTMSA) mediates oxidative addition into the C–N bond, forming diazatitanacyclohexenes . These intermediates fragment into azabutadienes or undergo protonolysis to yield pyrroles (e.g., 2,4-dimethyl-3,5-diphenyl-1H-pyrrole) .

    • Protonolysis with AcOH produces pyrroles (26%) and aziridines (45%) .

    • Methanol selectively yields pyrroles (48%) .

ReagentProductYield (%)
AcOHPyrrole + Aziridine26 + 45
MeOHPyrrole (2,4-dimethyl)48

Functionalization with Heterocumulenes

  • CO₂ Addition :
    Photolysis in the presence of CO₂ forms 3-oxazolin-5-ones via cycloaddition with nitrilio-methanides . This reaction is reversible under UV light.

  • Isocyanate/Isothiocyanate Reactions :
    Forms 5-imino-3-oxazolines or 5-thioimidazoles, depending on the heterocumulene .

Intramolecular Rearrangements

  • Electrocyclization :
    2-Vinyl-substituted azirines undergo electrocyclization to form benzoazepines or pyrroles via nitrilio-methanide intermediates .

Key Data Tables

Physical Properties :

PropertyValue
CAS Number59175-24-5
Molecular FormulaC₁₅H₁₇N
SMILESCC(C=C)C1(C(=N1)C2=CC=CC=C2)C
InChI KeyUDEGOTKQFXATBI-UHFFFAOYSA-N

Thermal Stability :

  • Stable under inert conditions but decomposes at >150°C via ring-opening .

Scientific Research Applications

Applications in Organic Synthesis

1. Synthetic Intermediates
2H-Azirines serve as versatile building blocks in the synthesis of various nitrogen-containing heterocycles. They can participate in reactions to form compounds such as pyrroles, indoles, and piperidines. The unique reactivity of azirines allows them to act as electrophiles, dienophiles, and dipolarophiles in cycloaddition reactions .

2. Coupling Reactions
Recent studies have demonstrated that 2H-Azirines can be utilized in coupling reactions mediated by transition metals. For instance, titanium(II) has been shown to facilitate the coupling of 2H-Azirines with alkynes, leading to the formation of complex cyclic structures . This opens new pathways for synthesizing intricate organic molecules.

3. Photochemical Reactions
The photochemistry of 2H-Azirines has also been explored, revealing their potential in photochemical transformations. Under UV light, these compounds can undergo rearrangements and decompositions that yield various products, making them useful in developing photoinitiators for polymerization processes .

Material Science Applications

1. Gelling Agents
Research indicates that derivatives of 2H-Azirines can function as gelling agents in various formulations. These gels exhibit properties such as mechanical stability and resistance to organic solvents, making them suitable for applications in cosmetics and pharmaceuticals .

2. Cosmetic Formulations
The incorporation of azirine derivatives into cosmetic products has been investigated for their ability to enhance product stability and efficacy. Their unique chemical properties allow for improved formulation designs that optimize sensory and moisturizing characteristics .

Case Studies

Case Study 1: Titanium-Mediated Coupling
In a study published in Nature Chemistry, researchers demonstrated the successful coupling of 2-methyl-3-phenyl-2H-azirine with various alkynes using titanium(II) as a catalyst. The reaction yielded complex cyclic structures with high selectivity and efficiency, showcasing the potential of azirines in advanced synthetic methodologies .

Case Study 2: Photochemical Transformations
A research article highlighted the photochemical behavior of 3-phenyl-2H-azirine under UV irradiation. The study found that exposure led to significant rearrangements that could be harnessed for developing new materials with tailored properties for coatings and adhesives .

Mechanism of Action

The mechanism of action of 2-(But-3-en-2-yl)-2-methyl-3-phenyl-2H-azirine involves its interaction with specific molecular targets. The strained azirine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar 2H-Azirine Derivatives

Structural and Substituent Effects

Substituents on the azirine ring significantly alter chemical behavior. Below is a comparative analysis of key derivatives:

Table 1: Comparison of 2H-Azirine Derivatives
Compound Name Substituents Reactivity/Applications Key Findings References
Target Compound 2-methyl, 2-(1-methyl-2-propenyl), 3-phenyl Not explicitly reported Likely steric hindrance from bulky groups. -
2-diethoxyphosphoryl-3-methyl-2H-azirine 2-diethoxyphosphoryl, 3-methyl Synthetic intermediate Polar phosphoryl group enhances electrophilicity.
2-[1-(4-nitrobenzyl)-1H-tetrazol-5-yl]-3-phenyl-2H-azirine 2-tetrazolyl (p-nitrobenzyl), 3-phenyl Unreactive with benzyne Substituent position critical for reactivity.
4-Nitrophenyl-2H-azirine 4-nitrophenyl Metabolome analysis reagent Electron-withdrawing nitro group aids in chemoselective reactions.

Reactivity in Chemical Reactions

  • Reactivity with Arynes :

    • The target compound’s 3-phenyl group may stabilize transition states via conjugation, similar to 3-phenyl-2H-azirine 6 (). However, compound 6 failed to react with benzyne due to the altered position of the p-nitrobenzyl group, highlighting the sensitivity of azirines to substituent placement .
    • Bulky substituents (e.g., 1-methyl-2-propenyl in the target compound) may hinder nucleophilic attacks or cycloadditions compared to smaller groups like methyl or phosphoryl .
  • Catalytic and Solvent Effects :

    • ZnCl₂-mediated reactions () show that solvent choice and catalyst loading significantly impact yields. For example, polar solvents (MeOH, MeCN) deactivate ZnCl₂, while bulky substituents in the target compound might necessitate higher catalyst amounts or elevated temperatures .

Key Research Findings

Steric and Electronic Modulation :

  • Bulky substituents (e.g., 1-methyl-2-propenyl) reduce reactivity in cycloadditions but may improve stability.
  • Electron-withdrawing groups (e.g., nitro, phosphoryl) enhance electrophilicity, favoring nucleophilic attacks .

Substituent Position Sensitivity :

  • The position of functional groups (e.g., p-nitrobenzyl in ) can render azirines inert in reactions where analogous compounds succeed, emphasizing the need for precise synthetic design .

Reaction Optimization :

  • Catalytic systems (e.g., ZnCl₂) and solvent polarity must be tailored to accommodate substituent-driven steric or electronic effects .

Q & A

Q. What are the established synthetic routes for preparing 2-methyl-2-(1-methyl-2-propenyl)-3-phenyl-2H-azirine?

  • Methodological Answer : The compound is synthesized via two primary routes:
  • Modified Neber Reaction : Reacting 2-methyl-1-phenyl-4-penten-1-one with dimethylhydrazine to form a hydrazone, followed by methyl iodide treatment and base-mediated cyclization .
  • Trimethylhydrazonium Salt Precursor : Heating the corresponding trimethylhydrazonium iodide salt under reduced pressure (e.g., bp 80–81 °C at 0.03 mm Hg) .
    Key Data :
MethodYieldCharacterization (NMR δ)
Neber Reaction~60–70%δ 2.48–2.68 (m, 3H), 2.16–2.36 (m, 2H)
Hydrazonium SaltNot reportedδ 8.52 (s, 3H), 7.64 (dq, 1H, J = 13.5 Hz)

Q. What spectroscopic techniques are critical for characterizing this azirine?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR (CDCl₃) resolve substituent environments (e.g., phenyl protons at δ 7.32–8.52, allylic protons at δ 2.16–2.68) .
  • IR : Absorptions at 3050 cm⁻¹ (C–H aromatic), 2230 cm⁻¹ (C≡C), and 1735 cm⁻¹ (C=N) confirm functional groups .
  • MS : Molecular ion peaks (e.g., m/z 183 [M⁺]) and fragmentation patterns validate the structure .

Q. How does thermolysis elucidate the stability and reactivity of this azirine?

  • Methodological Answer : Thermolysis at 500°C in a quartz tube under vacuum (0.005 mm Hg) induces ring expansion to pyridine derivatives (e.g., 2,5-dimethyl-6-phenylpyridine, 34% yield). Products are isolated via thick-layer chromatography (20% ether-hexane) and identified by comparison to authentic samples . Key Data :
ConditionProductYieldIdentification
500°C, 0.005 mm Hg2,5-dimethyl-6-phenylpyridine34%NMR, IR, picrate mp 138–139°C

Advanced Research Questions

Q. What mechanistic insights explain the divergent photolysis vs. thermolysis pathways?

  • Methodological Answer :
  • Thermolysis : Radical-mediated ring-opening followed by [3,3]-sigmatropic shifts yield pyridines .
  • Photolysis : UV irradiation (benzene, trace acid) promotes electrocyclic ring-opening to imidazoles (85% yield) via 6π-electrocyclic mechanisms .
    Comparison :
ConditionMajor ProductPathway
Heat (500°C)Pyridine derivativesRadical intermediates
UV lightImidazoles/PyrazolesElectrocyclic rearrangement

Q. How do computational studies predict interstellar reactivity of 2H-azirines?

  • Methodological Answer : CCSD(T)/aug-cc-pVTZ-level calculations show that hydroxy-azirine formation from 2H-azirine and OH radicals is exothermic only when adsorbed on H₂O clusters (barrier-free). Gas-phase reactions are kinetically hindered (ΔG‡ ≥ 3.48 kcal/mol) . Key Findings :
EnvironmentProductFeasibility
Gas phaseHydroxy-azirineNot viable (high barrier)
H₂O-adsorbedsyn-3-Hydroxy-2H-azirineBarrier-free, exothermic

Q. What catalytic strategies improve azirine synthesis sustainability?

  • Methodological Answer :
  • Iron-Catalyzed Ring Expansion : Enaminones react with Fe catalysts to form 2H-azirines via C–N bond activation .
  • Flow-Batch Hybrid Systems : Single-solvent flow reactors reduce polymerization side reactions (e.g., 80% yield for 3-(o-tolyl)-2H-azirine) .
    Optimization Data :
MethodSubstrateYieldLimitation
Fe catalysisEnaminones~75%Requires inert conditions
Flow-batchVinyl azides80%Rapid polymerization of perfluorophenyl derivatives

Data Contradictions & Resolution

  • Thermolysis Product Yields : reports 34% pyridine yield, while suggests variable yields depending on substituents. Cross-validate via controlled replicate studies under standardized conditions .
  • Photolysis Pathways : identifies imidazoles as sole products, whereas other studies report pyrazoles. Reaction conditions (acid concentration, wavelength) likely dictate selectivity .

Key Omissions to Address in Future Research

  • Biological Activity : Antifungal properties of azirine analogs (e.g., dysidazirine) are noted in marine studies but require systematic SAR analysis .
  • Catalytic Asymmetric Synthesis : No evidence addresses enantioselective azirine preparation—a gap for medicinal chemistry applications.

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